

Application Note: Quantification of Paniculoside II using HPLC-UV

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Compound of Interest		
Compound Name:	Paniculoside II	
Cat. No.:	B15145900	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of **Paniculoside II** in various sample matrices using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

Introduction

Paniculoside II is a diterpene glycoside that has been isolated from plants such as Stevia paniculata. As interest in natural products for pharmaceutical and nutraceutical applications grows, robust and reliable analytical methods for the quantification of such compounds are crucial for quality control, pharmacokinetic studies, and formulation development. This application note describes a validated HPLC-UV method for the determination of Paniculoside II.

Experimental Protocols Materials and Reagents

- Paniculoside II reference standard (≥98% purity)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)



- Water (HPLC grade, purified to 18.2 MΩ·cm)
- Formic acid (analytical grade)
- Sample matrix (e.g., plant extract, plasma, formulation)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

Table 1: HPLC-UV Chromatographic Conditions

Parameter	Condition
HPLC System	Agilent 1260 series or equivalent
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase	A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution	0-5 min: 30% B5-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	210 nm
Injection Volume	10 μL

Standard and Sample Preparation

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Paniculoside II** reference standard and dissolve it in 10 mL of methanol.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 μ g/mL to 100 μ g/mL.

Sample Preparation (Example for Plant Extract):



- Accurately weigh 1 g of powdered plant material.
- Extract with 20 mL of methanol using sonication for 30 minutes.
- Centrifuge the extract at 4000 rpm for 15 minutes.
- Filter the supernatant through a 0.45 μm syringe filter prior to HPLC analysis.

Method Validation

The analytical method was validated according to the International Council on Harmonisation (ICH) guidelines.

Linearity

The linearity of the method was evaluated by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.

Table 2: Linearity of Paniculoside II Quantification

Concentration Range (µg/mL)	Regression Equation	Correlation Coefficient (R²)
1 - 100	y = 25432x + 1234	> 0.999

Precision

Intra-day and inter-day precision were assessed by analyzing replicate injections of three different concentrations of **Paniculoside II**.

Table 3: Precision of the HPLC-UV Method



Concentration (µg/mL)	Intra-day RSD (%) (n=6)	Inter-day RSD (%) (n=6)
5	< 2.0	< 3.0
25	< 2.0	< 3.0
75	< 2.0	< 3.0

Accuracy (Recovery)

The accuracy of the method was determined by a recovery study using the standard addition method. A known amount of **Paniculoside II** was spiked into a sample matrix at three different concentration levels.

Table 4: Accuracy (Recovery) of Paniculoside II

Spiked Concentration (µg/mL)	Mean Recovery (%)	RSD (%)
10	98.5 - 102.1	< 2.5
50	99.2 - 101.5	< 2.0
90	98.9 - 102.5	< 2.0

Limit of Detection (LOD) and Limit of Quantification (LOQ)

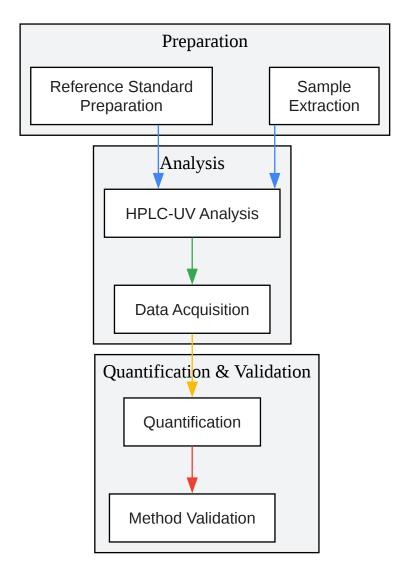
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Table 5: LOD and LOQ

Parameter	Value (μg/mL)
LOD	0.1
LOQ	0.3



Visualizations Experimental Workflow



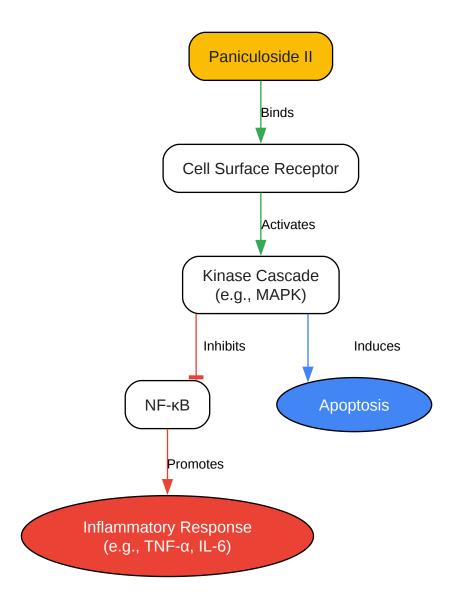
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Caption: Experimental workflow for **Paniculoside II** quantification.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be investigated for the biological activity of **Paniculoside II**, based on common pathways affected by natural products.





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Caption: Hypothetical signaling pathway for Paniculoside II.

Conclusion

The developed HPLC-UV method is simple, accurate, precise, and reliable for the quantification of **Paniculoside II** in various samples. This application note provides a comprehensive protocol that can be readily implemented in a quality control or research laboratory setting. The validation data demonstrates that the method is suitable for its intended purpose.

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